molecular formula C8H12N2O2 B3058205 Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 88398-71-4

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3058205
CAS No.: 88398-71-4
M. Wt: 168.19 g/mol
InChI Key: LLJKTPMHLNHFQR-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 1-ethyl-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-10-6(2)5-7(9-10)8(11)12-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKTPMHLNHFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623120
Record name Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-71-4
Record name Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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